molecular formula C11H10N2O2 B13942436 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid

4-Amino-2-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B13942436
M. Wt: 202.21 g/mol
InChI Key: ANBLSMVCXYBOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyrrole under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in a solvent such as ethanol, with the addition of glacial acetic acid to maintain the pH .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-Amino-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which confer distinct reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-2-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C11H10N2O2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,12H2,(H,14,15)

InChI Key

ANBLSMVCXYBOME-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)N)C(=O)O

Origin of Product

United States

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